Cas no 85612-59-5 ((2R)-3-phenylpropane-1,2-diamine)
(2R)-3-phenylpropane-1,2-diamine Chemical and Physical Properties
Names and Identifiers
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- (2R)-3-Phenyl-1,2-propanediamine
- (2R)-3-Phenyl-1,2-pr
- (2R)-3-phenylpropane-1,2-diamine
- 1,2-Propanediamine,3-phenyl-, (2R)-
- AKOS006278626
- SCHEMBL3441656
- N14384
- CXFFQOZYXJHZNJ-SECBINFHSA-N
- (R)-3-phenyl-1,2-diaminopropane
- 1,2-(R)-diamino-3-phenylpropane
- MFCD03425626
- EN300-2980491
- DTXSID80507320
- 85612-59-5
- (2R)-3-Pheny-1,2-propanediamine
- (R)-3-Phenylpropane-1,2-diamine
-
- MDL: MFCD03425626
- Inchi: 1S/C9H14N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2/t9-/m1/s1
- InChI Key: CXFFQOZYXJHZNJ-SECBINFHSA-N
- SMILES: N[C@@H](CN)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 150.11600
- Monoisotopic Mass: 150.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 97.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 52Ų
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 66-75°C / ~0.1-0.5 Torr
- Flash Point: 148.8±23.5 °C
- Refractive Index: 1.561
- PSA: 52.04000
- LogP: 1.91570
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
(2R)-3-phenylpropane-1,2-diamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2R)-3-phenylpropane-1,2-diamine Customs Data
- HS CODE:2921590090
- Customs Data:
China Customs Code:
2921590090Overview:
2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(2R)-3-phenylpropane-1,2-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2980491-1g |
(2R)-3-phenylpropane-1,2-diamine |
85612-59-5 | 95% | 1g |
$813.0 | 2023-09-06 | |
| Enamine | EN300-2980491-5g |
(2R)-3-phenylpropane-1,2-diamine |
85612-59-5 | 95% | 5g |
$2360.0 | 2023-09-06 | |
| Enamine | EN300-2980491-10g |
(2R)-3-phenylpropane-1,2-diamine |
85612-59-5 | 95% | 10g |
$3500.0 | 2023-09-06 | |
| Enamine | EN300-2980491-0.05g |
(2R)-3-phenylpropane-1,2-diamine |
85612-59-5 | 95% | 0.05g |
$188.0 | 2023-09-06 | |
| Enamine | EN300-2980491-0.1g |
(2R)-3-phenylpropane-1,2-diamine |
85612-59-5 | 95% | 0.1g |
$282.0 | 2023-09-06 | |
| Enamine | EN300-2980491-0.25g |
(2R)-3-phenylpropane-1,2-diamine |
85612-59-5 | 95% | 0.25g |
$403.0 | 2023-09-06 | |
| Enamine | EN300-2980491-0.5g |
(2R)-3-phenylpropane-1,2-diamine |
85612-59-5 | 95% | 0.5g |
$636.0 | 2023-09-06 | |
| Enamine | EN300-2980491-1.0g |
(2R)-3-phenylpropane-1,2-diamine |
85612-59-5 | 95% | 1g |
$813.0 | 2023-06-03 | |
| Enamine | EN300-2980491-2.5g |
(2R)-3-phenylpropane-1,2-diamine |
85612-59-5 | 95% | 2.5g |
$1594.0 | 2023-09-06 | |
| Enamine | EN300-2980491-5.0g |
(2R)-3-phenylpropane-1,2-diamine |
85612-59-5 | 95% | 5g |
$2360.0 | 2023-06-03 |
(2R)-3-phenylpropane-1,2-diamine Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on (2R)-3-phenylpropane-1,2-diamine
(2R)-3-phenylpropane-1,2-diamine: A Comprehensive Overview
The compound with CAS No. 85612-59-5, commonly referred to as (2R)-3-phenylpropane-1,2-diamine, is a significant molecule in the field of organic chemistry and materials science. This chiral diamine has garnered attention due to its unique structural properties and versatile applications in various industries. In this article, we delve into the chemical characteristics, synthesis methods, and cutting-edge research findings related to this compound.
Chemical Structure and Properties
(2R)-3-phenylpropane-1,2-diamine features a propane backbone with two amino groups (-NH₂) attached at the first and second carbons, and a phenyl group (-C₆H₅) at the third carbon. The (R) configuration at the second carbon imparts chirality to the molecule, making it a valuable chiral building block in asymmetric synthesis. This compound exhibits a melting point of approximately 170°C and is sparingly soluble in water but readily soluble in organic solvents such as ethanol and acetone.
Synthesis Methods
The synthesis of (2R)-3-phenylpropane-1,2-diamine involves several routes, each offering distinct advantages depending on the desired scale and stereochemical outcome. One common method is the reductive amination of phenylacetonitrile with ammonia in the presence of a chiral catalyst to achieve enantioselectivity. Another approach involves the alkylation of ethylenediamine with benzyl halides under specific reaction conditions to ensure stereocontrol.
Applications in Drug Discovery
In recent years, (2R)-3-phenylpropane-1,2-diamine has emerged as a critical intermediate in the development of bioactive compounds. Its chiral nature makes it an ideal candidate for constructing complex molecular architectures with defined stereochemistry. For instance, researchers have utilized this diamine as a precursor for synthesizing potential anticancer agents targeting specific protein kinases.
Role in Materials Science
Beyond pharmaceuticals, this compound finds applications in materials science, particularly in the synthesis of advanced polymers and catalysts. Its ability to form hydrogen bonds and coordinate with metal ions makes it suitable for creating stimuli-responsive materials and enantioselective catalysts for industrial processes.
Recent Research Highlights
Recent studies have explored the use of (2R)-3-phenylpropane-1,2-diamine in developing novel drug delivery systems and biodegradable polymers. For example, scientists have reported its incorporation into polyurethane networks to enhance mechanical properties while maintaining biocompatibility.
In conclusion, (2R)-3-phenylpropane-1,2-diamine stands as a versatile and essential molecule with diverse applications across multiple disciplines. Its continued exploration promises to unlock new possibilities in drug discovery, materials science, and beyond. ]]>
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